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molecular formula C20H13FN4O3 B8371763 [3-(4-Fluorophenyl)(1h-indazol-5-yl)]-n-(3-nitrophenyl)carboxamide

[3-(4-Fluorophenyl)(1h-indazol-5-yl)]-n-(3-nitrophenyl)carboxamide

Cat. No. B8371763
M. Wt: 376.3 g/mol
InChI Key: PRGXZPWJJJFMRP-UHFFFAOYSA-N
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Patent
US07211594B2

Procedure details

To a solution containing 3-nitroaniline (96 mg, 0.694 mmol) in pyridine (5 mL) was added 1-acetyl-3-(4-fluorophenyl)-1H-indazole-5-carbonyl chloride (200 mg, 0.631 mmol). The reaction mixture was allowed to stir for 18 hours at ambient temperature. Water (30 mL) was then added and the resulting precipitate was filtered and dried to afford the title compound. This precipitate was taken on directly to the next step for deprotection.
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
1-acetyl-3-(4-fluorophenyl)-1H-indazole-5-carbonyl chloride
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].C([N:14]1[C:22]2[C:17](=[CH:18][C:19]([C:23](Cl)=[O:24])=[CH:20][CH:21]=2)[C:16]([C:26]2[CH:31]=[CH:30][C:29]([F:32])=[CH:28][CH:27]=2)=[N:15]1)(=O)C.O>N1C=CC=CC=1>[F:32][C:29]1[CH:28]=[CH:27][C:26]([C:16]2[C:17]3[C:22](=[CH:21][CH:20]=[C:19]([C:23]([NH:7][C:6]4[CH:8]=[CH:9][CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=4)=[O:24])[CH:18]=3)[NH:14][N:15]=2)=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
96 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
1-acetyl-3-(4-fluorophenyl)-1H-indazole-5-carbonyl chloride
Quantity
200 mg
Type
reactant
Smiles
C(C)(=O)N1N=C(C2=CC(=CC=C12)C(=O)Cl)C1=CC=C(C=C1)F
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NNC2=CC=C(C=C12)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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